(1R,2S)-2-methoxy-N,N-dimethylcyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-methoxy-N,N-dimethylcyclopentan-1-amine is a chiral compound with a specific stereochemistry, indicated by the (1R,2S) configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-methoxy-N,N-dimethylcyclopentan-1-amine typically involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration. One common method involves the use of (1R,2S)-2-methoxycyclopentanone as a starting material, which undergoes reductive amination with dimethylamine under catalytic hydrogenation conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of chiral catalysts and advanced purification techniques such as chromatography and crystallization are essential to achieve the desired enantiomeric excess.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-2-methoxy-N,N-dimethylcyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a secondary amine or a primary amine.
Substitution: The methoxy group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-2-methoxy-N,N-dimethylcyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (1R,2S)-2-methoxy-N,N-dimethylcyclopentan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may act as an agonist or antagonist, modulating the activity of its target pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-2-methoxy-N,N-dimethylcyclopentan-1-amine: can be compared with other chiral amines such as (1R,2S)-2-methoxycyclopentanamine and (1R,2S)-2-methoxy-N,N-diethylcyclopentan-1-amine.
Uniqueness
- The unique combination of the methoxy group and the dimethylamine moiety in this compound provides distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
63440-82-4 |
---|---|
Molekularformel |
C8H17NO |
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
(1R,2S)-2-methoxy-N,N-dimethylcyclopentan-1-amine |
InChI |
InChI=1S/C8H17NO/c1-9(2)7-5-4-6-8(7)10-3/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1 |
InChI-Schlüssel |
PQSLVOVKWLYEOH-SFYZADRCSA-N |
Isomerische SMILES |
CN(C)[C@@H]1CCC[C@@H]1OC |
Kanonische SMILES |
CN(C)C1CCCC1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.